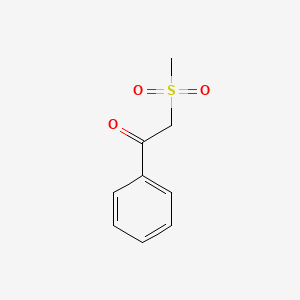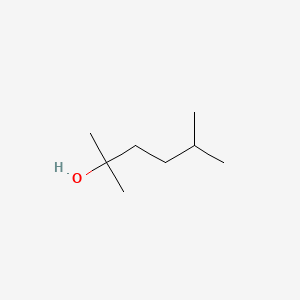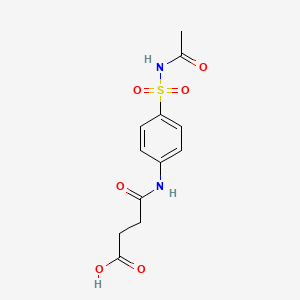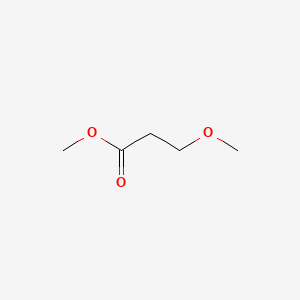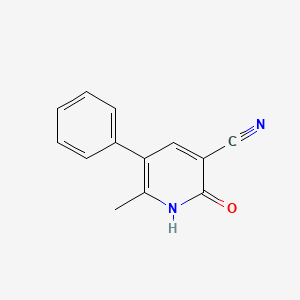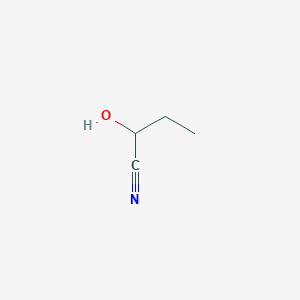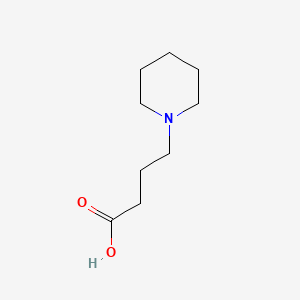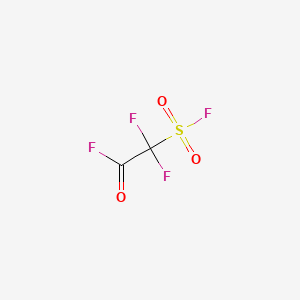![molecular formula C8H9ClO B1294521 Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 27063-48-5](/img/structure/B1294521.png)
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is an organic compound with the molecular formula C8H9ClO. It is a derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to yellow liquid with a strong chlorine odor .
Wirkmechanismus
Target of Action
5-Norbornene-2-carbonyl chloride, also known as Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride or Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, is primarily used in the synthesis of biobased thermoset films and binders of silicon graphite composite electrodes . The primary targets of this compound are the plant oils that are functionalized for the creation of these films and binders .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Specifically, 5-norbornene-2-carbonyl chloride is added to an anhydrous dichloromethane (DCM) solution containing isosorbide (IS), dimethylaminopyridine (DMAP), and trimethylamine . This results in the formation of norbornene-functionalized isosorbide (NB-IS), which is then used in the synthesis of the biobased thermoset films .
Biochemical Pathways
The biochemical pathways involved in the action of 5-Norbornene-2-carbonyl chloride are primarily related to the synthesis of biobased thermoset films. The compound is used to functionalize plant oils, which are then used in the creation of these films . The downstream effects of these pathways include the production of sustainable and environmentally friendly materials for various applications .
Pharmacokinetics
The compound’s reactivity and solubility in various solvents are critical factors in its use in chemical synthesis .
Result of Action
The result of the action of 5-Norbornene-2-carbonyl chloride is the production of norbornene-functionalized plant oils. These oils can then be used in the synthesis of biobased thermoset films and binders of silicon graphite composite electrodes . These materials have potential applications in various industries, including electronics and sustainable energy .
Action Environment
The action of 5-Norbornene-2-carbonyl chloride is influenced by various environmental factors. For instance, the compound is typically used in anhydrous conditions to prevent unwanted side reactions . Additionally, the temperature and the presence of catalysts can significantly affect the efficiency and outcome of the reactions involving this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is typically synthesized through the reaction of bicyclo[2.2.1]hept-5-ene with chlorine gas. The reaction is usually carried out at low temperatures to avoid side reactions and to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle chlorine gas safely. The reaction is conducted in a controlled environment to maintain the desired temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Lewis acids can be used to facilitate certain reactions.
Major Products Formed:
Esters: Formed when reacting with alcohols.
Amides: Formed when reacting with amines.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another derivative of norbornene, used in similar applications.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Used in organic synthesis and material science.
Uniqueness: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXVFUUHSZSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949819 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-48-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027063485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27063-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride used in the synthesis of graft copolymers?
A1: this compound plays a crucial role as a linking agent in the synthesis of graft copolymers containing Poly(phenylene oxide) (PPO) side chains []. The process involves several steps:
Q2: What is the significance of the "exo" and "endo" configurations of the bicyclic end groups in the macromonomers?
A2: Research indicates that the configuration of the bicyclic end groups on the PPO macromonomers influences their reactivity in ROMP []. Macromonomers possessing exclusively "exo"-linked bicyclic end groups exhibited higher reactivity compared to those containing a mixture of "exo" and "endo" substituted end groups []. This difference in reactivity highlights the importance of controlling the stereochemistry during the synthesis of these macromonomers to achieve desired molecular weights and properties in the final graft copolymers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)
